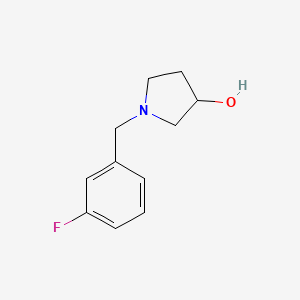

1-(3-Fluorobenzyl)pyrrolidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]pyrrolidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-10-3-1-2-9(6-10)7-13-5-4-11(14)8-13/h1-3,6,11,14H,4-5,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJARABCWDAAXPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: 1-(3-Fluorobenzyl)pyrrolidin-3-ol

The following technical guide details the properties, synthesis, and application of 1-(3-Fluorobenzyl)pyrrolidin-3-ol , a critical scaffold in modern medicinal chemistry.

Executive Summary

1-(3-Fluorobenzyl)pyrrolidin-3-ol (CAS: 1033012-62-2) is a bifunctional heterocyclic building block widely employed in the synthesis of G-protein coupled receptor (GPCR) antagonists, kinase inhibitors, and PROTAC linkers.[1][2][3] Its structural value lies in the 3-fluorobenzyl moiety, which offers enhanced metabolic stability against cytochrome P450 oxidation compared to non-fluorinated benzyl analogs, while the 3-hydroxyl group provides a versatile handle for esterification, etherification, or conversion to amines.[1][2]

This guide provides a validated property profile, optimized synthesis protocols, and strategic application insights for drug discovery workflows.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8][9]

Core Identifiers

| Parameter | Value |

| IUPAC Name | 1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol |

| CAS Number | 1033012-62-2 |

| Molecular Formula | C₁₁H₁₄FNO |

| Molecular Weight | 195.23 g/mol |

| SMILES | OC1CCN(CC2=CC(F)=CC=C2)C1 |

| Synonyms | 1-(3-Fluorobenzyl)-3-pyrrolidinol; N-(3-Fluorobenzyl)-3-hydroxypyrrolidine |

Physicochemical Specifications

The following data aggregates experimental vendor specifications and high-confidence computational models.

| Property | Value / Range | Note |

| Appearance | Solid (Low-melting) or Viscous Oil | State depends on purity and enantiomeric excess.[1][2][3] |

| Boiling Point | ~295 °C (Predicted) | Experimental analog (non-fluoro) bp: 115°C @ 0.8 mmHg.[1][3] |

| Density | 1.225 ± 0.06 g/cm³ (Predicted) | Higher density than non-fluoro analog (1.07 g/mL).[1][3] |

| pKa (Base) | 9.2 ± 0.5 (Predicted) | Refers to the pyrrolidine nitrogen.[1][3] |

| pKa (Acid) | 14.8 ± 0.2 (Predicted) | Refers to the hydroxyl group.[1][3] |

| LogP | 1.6 ± 0.3 (Predicted) | Moderate lipophilicity suitable for CNS penetration.[1][2][3] |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Limited water solubility at neutral pH; soluble as HCl salt.[3] |

Synthesis & Manufacturing Protocols

Two primary pathways exist for synthesizing this scaffold. Method A (Reductive Amination) is recommended for high-purity applications due to milder conditions and fewer side products.[1][2][3] Method B (Alkylation) is a cost-effective alternative when using pre-functionalized benzyl halides.[1][2][3]

Method A: Reductive Amination (Recommended)

Mechanism: Condensation of 3-pyrrolidinol with 3-fluorobenzaldehyde followed by in situ hydride reduction.[1][2][3]

-

Reagents: 3-Pyrrolidinol, 3-Fluorobenzaldehyde, Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH), DCE (Dichloroethane) or DCM.[1]

-

Rationale: STAB is used over NaCNBH₃ to avoid toxic cyanide byproducts and because it selectively reduces the iminium ion without reducing the aldehyde, preventing alcohol side-products.[1][2][3]

Protocol:

-

Imine Formation: In a round-bottom flask, dissolve 3-fluorobenzaldehyde (1.0 equiv) and 3-pyrrolidinol (1.0 equiv) in DCE (0.2 M concentration).

-

Acid Catalysis: Add AcOH (1.0–1.5 equiv) to catalyze imine formation.[2][3] Stir at room temperature (RT) for 30–60 minutes under N₂ atmosphere.

-

Reduction: Cool the mixture to 0°C. Add STAB (1.4 equiv) portion-wise.

-

Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by LC-MS for disappearance of the imine intermediate.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[1][2][3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

-

Purification: Flash column chromatography (MeOH/DCM gradient, 0–10% MeOH).

Method B: Nucleophilic Substitution (Alkylation)

Mechanism: SN2 displacement of bromide from 3-fluorobenzyl bromide by 3-pyrrolidinol.[1][2][3]

-

Reagents: 3-Pyrrolidinol, 3-Fluorobenzyl bromide, K₂CO₃ or DIPEA, Acetonitrile (ACN).[1][2]

-

Critical Control: Strict stoichiometry is required to prevent O-alkylation (though N-alkylation is kinetically favored).[1][2][3]

Protocol:

-

Dissolve 3-pyrrolidinol (1.0 equiv) and K₂CO₃ (2.0 equiv) in ACN.[1][2][3]

-

Add 3-fluorobenzyl bromide (1.0 equiv) dropwise at 0°C to minimize exotherm.

-

Heat to 60°C for 4–6 hours.

-

Filter off inorganic salts and concentrate the filtrate.[2][3]

Synthesis Workflow Diagram

Figure 1: Comparative synthetic routes. Method A (Reductive Amination) is preferred for chemoselectivity.[1]

Functional Applications in Drug Discovery

Metabolic Stability (The "Fluorine Scan")

The 3-fluorobenzyl moiety is not merely a lipophilic spacer; it is a strategic modification to block metabolic soft spots.[1][2][3]

-

Problem: The benzyl position (benzylic carbon) and the para-position of the phenyl ring are highly susceptible to Cytochrome P450 (CYP) oxidation.[1][3]

-

Solution: Introducing a fluorine atom at the meta (3-) position deactivates the ring electronically (inductive withdrawal) and blocks metabolic attack at adjacent sites without imposing the steric bulk of a chloro- or methyl- group.[1][2][3]

Scaffold Utility

The 3-hydroxyl group serves as a chiral or achiral pivot point for library expansion:

-

Etherification: Reaction with aryl halides (SNAr) creates biaryl ether motifs common in serotonin transporter (SERT) inhibitors.[1][2][3]

-

Appel Reaction: Conversion of the -OH to -Cl or -Br allows for displacement by secondary amines, generating diamine ligands for GPCRs.[1][2][3]

-

PROTAC Linkers: The pyrrolidine nitrogen acts as the attachment point to the E3 ligase ligand (e.g., VHL or Cereblon), while the benzyl group provides the necessary linker length and rigidity.[3]

Structure-Activity Relationship (SAR) Logic

Figure 2: SAR deconstruction highlighting the functional role of each pharmacophore component.[1][2][3]

Handling, Safety & Stability

GHS Classification[1][2][3]

-

Signal Word: Warning

-

Hazard Statements:

Handling Protocols

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[3] Handle in a fume hood to avoid inhalation of dust or vapors.[2][3]

-

Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed. The compound is hygroscopic; store under inert gas (Argon/Nitrogen) for long-term stability.[1][2][3]

-

Incompatibility: Strong oxidizing agents, acid chlorides, and acid anhydrides.[3]

References

-

PubChem Compound Summary. "1-(3-Fluorobenzyl)pyrrolidin-3-ol (CAS 1033012-62-2)."[1][2][3] National Center for Biotechnology Information.[1][2][3] [Link][1]

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2][3] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[3] (Foundational protocol for Method A). [Link]

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[2][3] Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880.[3] (Context for metabolic stability of fluorobenzyl groups). [Link][1]

Sources

Technical Monograph: 1-(3-Fluorobenzyl)pyrrolidin-3-ol

A Versatile Chiral Scaffold for Fragment-Based Drug Discovery [1][2]

Abstract

1-(3-Fluorobenzyl)pyrrolidin-3-ol is a bifunctional heterocyclic intermediate extensively utilized in medicinal chemistry as a pharmacophore scaffold.[1][2] Characterized by a chiral hydroxypyrrolidine core N-alkylated with a meta-fluorinated benzyl group, this molecule serves as a critical building block for G-protein coupled receptor (GPCR) ligands, histone deacetylase (HDAC) inhibitors, and antimicrobial agents.[1][2] This technical guide provides a rigorous analysis of its structural properties, validated synthetic protocols, and physicochemical profiling, designed for researchers in lead optimization and library synthesis.

Chemical Identity & Structural Analysis

The molecule consists of a 3-hydroxypyrrolidine ring attached to a 3-fluorobenzyl moiety.[1][2] Its utility stems from the rigid pyrrolidine core, which reduces the entropic penalty of binding compared to acyclic amines, and the specific placement of the fluorine atom.

1.1 Structural Specifications

| Property | Data |

| IUPAC Name | 1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol |

| CAS Number | 1033012-62-2 (Racemic) / 101385-90-4 (S-analog ref) |

| Molecular Formula | C₁₁H₁₄FNO |

| Molecular Weight | 195.23 g/mol |

| Chirality | C3 of the pyrrolidine ring is a stereocenter (R/S) |

| pKa (Basic N) | ~9.2 (Predicted) |

| LogP | ~1.5 (Modulate by Fluorine) |

| H-Bond Donors | 1 (Hydroxyl) |

| H-Bond Acceptors | 2 (Tertiary Amine, Hydroxyl Oxygen) |

1.2 The "Fluorine Effect" in Lead Optimization

The substitution of hydrogen with fluorine at the meta position of the benzyl ring is a strategic medicinal chemistry modification:

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, blocking oxidative metabolism (CYP450) at the reactive benzylic or ring positions.

-

Lipophilicity Modulation: Fluorine increases lipophilicity (LogP) facilitating membrane permeability without the steric bulk of a methyl or chloro group.[2]

-

Electronic Effects: The electronegative fluorine withdraws electron density inductively (

), reducing the basicity of the benzylic position and altering the electrostatic potential of the aromatic ring, which can enhance

Synthetic Methodologies

Two primary routes exist for the synthesis of 1-(3-Fluorobenzyl)pyrrolidin-3-ol: Reductive Amination (Route A) and Nucleophilic Substitution (Route B).[1][2] Route A is preferred in industrial settings due to higher atom economy and the avoidance of lachrymatory benzyl halides.

2.1 Pathway Visualization

Figure 1: Comparative synthetic pathways.[2] Route A (Blue/Yellow) utilizes reductive amination, while Route B (Red) utilizes alkylation.[2]

2.2 Protocol: Reductive Amination (Standard Operating Procedure)

Recommended for high-throughput library synthesis.[1][2]

Reagents:

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[2]

-

Acetic Acid (catalytic, 0.1 equiv)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[2]

Step-by-Step Methodology:

-

Imine Formation: In a dry round-bottom flask under nitrogen, dissolve 3-fluorobenzaldehyde (10 mmol) and 3-pyrrolidinol (10 mmol) in anhydrous DCE (40 mL).

-

Acid Catalysis: Add glacial acetic acid (1 mmol). Stir at room temperature for 30–60 minutes to ensure equilibrium formation of the iminium species.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (14 mmol) portion-wise over 15 minutes. Note: STAB is preferred over NaBH₃CN due to lower toxicity and better selectivity for aldehydes over ketones.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM).[2]

-

Quench & Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (3 x 30 mL).[2]

-

Purification: Dry combined organics over MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel; Gradient: 0–10% MeOH in DCM with 1% NH₄OH) to yield the target amine as a pale yellow oil.[2]

Physicochemical Profiling & Pharmacophore Mapping

For drug development professionals, understanding the "drug-like" properties of this scaffold is essential for ADME prediction.[1]

3.1 Calculated Properties (In Silico)

| Descriptor | Value | Implication |

| Topological Polar Surface Area (TPSA) | ~32 Ų | High blood-brain barrier (BBB) permeability potential.[1][2] |

| Rotatable Bonds | 2 | Low flexibility aids in rigidifying the pharmacophore.[2] |

| Stereochemistry | Chiral (C3) | Enantiomers (R/S) often exhibit >100-fold difference in potency against chiral protein targets.[2] |

3.2 Pharmacophore Features

The molecule presents three distinct vectors for interaction with biological targets:

-

Cationic Center: The tertiary nitrogen is protonated at physiological pH (pKa ~9.2), forming salt bridges with Asp/Glu residues in receptor pockets (e.g., GPCRs).[2]

-

H-Bond Donor/Acceptor: The C3-hydroxyl group acts as a directional H-bond donor or acceptor.[1][2]

-

Hydrophobic/Aromatic Interaction: The 3-fluorobenzyl ring engages in

stacking or hydrophobic packing, with the fluorine atom potentially engaging in orthogonal multipolar interactions.[1][2]

Figure 2: Pharmacophore mapping of 1-(3-Fluorobenzyl)pyrrolidin-3-ol interactions.

Applications in Drug Discovery

4.1 Fragment-Based Drug Design (FBDD)

This molecule acts as a "privileged scaffold."[1][2] Its molecular weight (<200 Da) makes it an ideal fragment for screening.[1][2]

-

Histamine H3 Antagonists: Pyrrolidine derivatives are classic H3 ligands.[1][2] The 3-fluoro substitution often improves selectivity over H4 receptors [1].[1][2]

-

CCR5 Antagonists: Benzyl-pyrrolidine motifs appear in core structures of chemokine receptor antagonists used in HIV therapy.[1][2]

-

Chiral Resolution: The (S)-enantiomer is frequently synthesized using (S)-3-pyrrolidinol (CAS 100243-39-8) as the starting material to probe stereoselective binding pockets [2].[1][2]

4.2 Analytical Characterization

To validate the synthesis of this compound, the following spectral data is expected:

-

1H NMR (CDCl3, 400 MHz):

-

Mass Spectrometry (ESI+): m/z calculated for [M+H]+ = 196.24.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733874, (3S)-pyrrolidin-3-ol. Retrieved from [Link][2]

-

MDPI (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link][2]

-

Vertex AI Search. Synthesis of Pyrrolidine Derivatives via Reductive Amination. (General Protocol Reference). Retrieved from [Link][2][3][4]

Sources

- 1. echemi.com [echemi.com]

- 2. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]

- 4. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-(3-Fluorobenzyl)pyrrolidin-3-ol

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals dedicated to understanding the pharmacological profile of 1-(3-Fluorobenzyl)pyrrolidin-3-ol. We will delve into the core principles of its potential mechanisms of action, drawing upon established knowledge of structurally related compounds, and provide a detailed roadmap for its experimental validation. Our approach is grounded in scientific integrity, ensuring that each proposed step is part of a self-validating system to deliver robust and reliable data.

Introduction: The Therapeutic Potential of a Novel Scaffold

The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its three-dimensional structure allows for precise spatial orientation of substituents, making it an ideal framework for designing compounds with high target specificity.[2] The subject of this guide, 1-(3-Fluorobenzyl)pyrrolidin-3-ol, combines this privileged scaffold with a fluorinated benzyl moiety, a substitution known to modulate pharmacokinetic and pharmacodynamic properties.

While direct studies on 1-(3-Fluorobenzyl)pyrrolidin-3-ol are not yet prevalent in the public domain, the broader class of substituted benzylpyrrolidinols has shown promise in diverse therapeutic areas, including oncology and neuroscience.[3] This structural alert, coupled with the known central nervous system (CNS) activity of many pyrrolidine derivatives, positions 1-(3-Fluorobenzyl)pyrrolidin-3-ol as a compelling candidate for novel drug discovery efforts.[4][5]

This guide will, therefore, not simply present a known mechanism but will instead provide the strategic framework and detailed methodologies to uncover it.

Postulated Mechanisms of Action: An Evidence-Based Approach

Based on the chemical structure of 1-(3-Fluorobenzyl)pyrrolidin-3-ol and the pharmacological activities of related molecules, we can postulate several plausible mechanisms of action. Our initial research strategy will focus on validating or refuting these hypotheses.

Modulation of Monoamine Transporters

The N-benzylpiperidine scaffold, structurally analogous to N-benzylpyrrolidine, is a well-established pharmacophore for targeting monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[6] The substitution pattern on the benzyl ring is a critical determinant of affinity and selectivity.[6] Therefore, it is highly probable that 1-(3-Fluorobenzyl)pyrrolidin-3-ol interacts with one or more of these transporters.

Hypothesized Activity: Competitive inhibition of DAT, SERT, and/or NET, leading to increased synaptic concentrations of the respective neurotransmitters.

Interaction with Serotonin Receptors

Recent research has highlighted the potential of pyrrolidine-indole derivatives as potent modulators of serotonin receptors, particularly the 5-HT2A receptor, for the treatment of psychiatric disorders.[5][7] The benzyl group of our compound of interest can be considered a bioisostere for the indole moiety in certain contexts, suggesting a potential interaction with serotonergic systems.

Hypothesized Activity: Agonist or antagonist activity at serotonin receptors, such as 5-HT1A or 5-HT2A, which could contribute to antidepressant or anxiolytic effects.[7]

Activity at Voltage-Gated Ion Channels

Pyrrolidone derivatives have been identified as having anticonvulsant properties, which are often mediated through the modulation of voltage-gated sodium or calcium channels.[4] These compounds can stabilize hyperexcited neurons by inhibiting nerve transmission.[4]

Hypothesized Activity: Inhibition of voltage-gated sodium channels or T-type calcium channels, leading to a reduction in neuronal excitability.[4]

Induction of Apoptosis via Caspase Activation

Studies on 1-benzylpyrrolidin-3-ol analogues have demonstrated their ability to induce apoptosis in cancer cell lines through the activation of caspase-3.[3] This suggests a potential application in oncology.

Hypothesized Activity: Allosteric or direct activation of caspases, leading to programmed cell death in susceptible cell types.[3]

Experimental Workflows for Mechanism of Action Elucidation

To systematically investigate the postulated mechanisms, a tiered screening approach is recommended. This will allow for a cost-effective and logical progression from broad profiling to in-depth characterization.

Tier 1: Broad Target Screening and Binding Affinity Determination

The initial step is to perform a broad radioligand binding screen against a panel of CNS targets, including monoamine transporters, serotonin receptors, and other relevant GPCRs and ion channels. This will provide a preliminary "fingerprint" of the compound's activity.

Experimental Protocol: Radioligand Binding Assays

-

Target Selection: A comprehensive panel of receptors and transporters (e.g., DAT, SERT, NET, 5-HT1A, 5-HT2A, D1, D2, H1, M1-M5).

-

Membrane Preparation: Utilize commercially available cell membranes or prepare in-house from cell lines overexpressing the target of interest.

-

Radioligand Selection: Choose a high-affinity radioligand for each target (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET).

-

Assay Conditions: Incubate the membranes with the radioligand and varying concentrations of 1-(3-Fluorobenzyl)pyrrolidin-3-ol.

-

Detection: Separate bound from free radioligand by rapid filtration and quantify radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the inhibition constant (Ki) from competition binding curves using the Cheng-Prusoff equation.

Data Presentation: Binding Affinity Profile

| Target | Radioligand | Ki (nM) of 1-(3-Fluorobenzyl)pyrrolidin-3-ol |

| DAT | [³H]WIN 35,428 | Experimental Value |

| SERT | [³H]Citalopram | Experimental Value |

| NET | [³H]Nisoxetine | Experimental Value |

| 5-HT1A | [³H]8-OH-DPAT | Experimental Value |

| 5-HT2A | [³H]Ketanserin | Experimental Value |

| ... | ... | ... |

Tier 2: Functional Activity Characterization

Once high-affinity targets are identified, the next step is to determine the functional consequence of this binding (i.e., agonist, antagonist, or allosteric modulator).

Experimental Protocol: Functional Assays

-

For Monoamine Transporters (Uptake Assays):

-

Cell Culture: Use cell lines stably expressing the transporter of interest (e.g., HEK293-hDAT).

-

Substrate: Utilize a fluorescent or radiolabeled substrate (e.g., [³H]dopamine).

-

Assay: Pre-incubate cells with 1-(3-Fluorobenzyl)pyrrolidin-3-ol followed by the addition of the labeled substrate.

-

Detection: Measure the intracellular accumulation of the substrate.

-

Data Analysis: Determine the IC50 value for the inhibition of uptake.

-

-

For G-Protein Coupled Receptors (Second Messenger Assays):

-

Assay Type: Depending on the G-protein coupling (Gαs, Gαi, Gαq), measure changes in cAMP levels (e.g., HTRF, LANCE) or intracellular calcium (e.g., FLIPR).

-

Agonist Mode: Apply varying concentrations of 1-(3-Fluorobenzyl)pyrrolidin-3-ol and measure the response.

-

Antagonist Mode: Apply a known agonist in the presence of varying concentrations of 1-(3-Fluorobenzyl)pyrrolidin-3-ol.

-

Data Analysis: Determine EC50 (for agonists) or IC50 and Schild analysis (for antagonists).

-

Workflow Diagram: Mechanism of Action Elucidation

Caption: Inhibition of dopamine reuptake by 1-(3-Fluorobenzyl)pyrrolidin-3-ol.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to defining the mechanism of action for 1-(3-Fluorobenzyl)pyrrolidin-3-ol. By progressing through tiered screening and validation, researchers can build a comprehensive pharmacological profile of this promising compound. The initial focus on monoamine transporters and serotonin receptors is a logical starting point based on existing literature. However, it is crucial to remain open to unexpected findings from the broad panel screening, as this could unveil novel activities and therapeutic opportunities. The ultimate goal is to generate a robust data package that can support the advancement of 1-(3-Fluorobenzyl)pyrrolidin-3-ol into further preclinical and, potentially, clinical development.

References

-

Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. [Link]

-

ACS Publications. (2022). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. [Link]

-

ResearchGate. (2021). In vitro and In silico Evaluation of Structurally Diverse Benzyl pyrrolidin-3-ol Analogues as Apoptotic Agents via Caspase Activation. [Link]

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

IRIS UniPA. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

PubMed. (1998). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-. [Link]

-

PubMed Central (PMC). (2024). Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder. [Link]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 2. iris.unipa.it [iris.unipa.it]

- 3. researchgate.net [researchgate.net]

- 4. pnrjournal.com [pnrjournal.com]

- 5. 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 1-(3-Fluorobenzyl)pyrrolidin-3-ol

Executive Summary

In the architecture of modern medicinal chemistry, 1-(3-Fluorobenzyl)pyrrolidin-3-ol serves as a critical fragment-based drug discovery (FBDD) scaffold. Its structural utility lies in the unique combination of a basic pyrrolidine core (modulating solubility and pKa) and a meta-fluorinated benzyl moiety (enhancing metabolic stability against P450 oxidation).

This guide provides a definitive technical analysis of this compound, moving beyond basic molecular weight calculations to explore its synthetic stoichiometry, mass spectrometric behavior, and application in high-throughput screening (HTS) libraries.

Physicochemical Specifications

Precise molecular weight determination is the cornerstone of stoichiometric accuracy in synthesis and resolution in mass spectrometry. For 1-(3-Fluorobenzyl)pyrrolidin-3-ol, the distinction between Average Molecular Weight (for weighing reagents) and Monoisotopic Mass (for HRMS identification) is critical.

Table 1: Core Chemical Data

| Property | Value | Context |

| IUPAC Name | 1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol | Standard nomenclature |

| CAS Number | 1033012-62-2 | Racemic mixture identifier |

| Molecular Formula | Carbon (11), Hydrogen (14), Fluorine (1), Nitrogen (1), Oxygen (1) | |

| Average Mol.[1][2][3][4][5][6][7][8][9][10] Weight | 195.24 g/mol | Used for molarity/stoichiometry calculations |

| Monoisotopic Mass | 195.1059 Da | Exact mass for |

| Predicted LogP | ~1.6 ± 0.3 | Indicates moderate lipophilicity; CNS penetrant potential |

| pKa (Base) | ~9.2 (Pyrrolidine N) | Protonated at physiological pH |

Stoichiometric Implications

When calculating reagents for a 10 mmol scale-up:

-

Target Mass:

(1.95 g). -

Error Margin: A 1% weighing error (±20 mg) can shift the equivalence ratio significantly in downstream coupling reactions, potentially leading to incomplete conversion.

Synthetic Architecture: Reductive Amination

The most robust route to 1-(3-Fluorobenzyl)pyrrolidin-3-ol is the reductive amination of 3-fluorobenzaldehyde with 3-pyrrolidinol. This "green" pathway avoids the use of lacrimatory benzyl halides and minimizes side reactions.

Protocol Design

Reaction Type: Indirect Reductive Amination Key Reagent: Sodium Triacetoxyborohydride (STAB) - chosen for its selectivity toward imines over aldehydes, preventing direct reduction of the starting material.

Step-by-Step Methodology

-

Imine Formation (Equilibrium):

-

Charge a reaction vessel with 3-pyrrolidinol (1.0 eq) and Dichloromethane (DCM) (0.2 M concentration).

-

Add 3-fluorobenzaldehyde (1.05 eq).

-

Critical Step: Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 1 hour.

-

Checkpoint: Monitor by TLC (disappearance of aldehyde) or LC-MS (appearance of imine mass ~193 Da).

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) portion-wise to control exotherm.

-

Allow to warm to RT and stir overnight (12-16 hours).

-

-

Quench & Workup:

-

Quench with saturated aqueous

(gas evolution will occur). -

Extract aqueous layer with DCM (

). -

Dry combined organics over

and concentrate in vacuo.

-

Visualizing the Pathway

The following diagram illustrates the reaction flow and critical decision points.

Figure 1: One-pot reductive amination workflow utilizing STAB for selective imine reduction.

Analytical Validation (QC)

Validating the identity of 1-(3-Fluorobenzyl)pyrrolidin-3-ol requires understanding its fragmentation behavior. The pyrrolidine ring is prone to specific cleavage patterns in Electrospray Ionization (ESI).

Mass Spectrometry (LC-MS/MS) Profile

-

Parent Ion:

-

Primary Fragment:

(3-Fluorobenzyl cation / Tropylium ion). -

Secondary Fragment:

(Pyrrolidin-3-ol ring fragment).

Mechanism: The benzylic C-N bond is the weakest link under Collision Induced Dissociation (CID). The formation of the resonance-stabilized 3-fluorotropylium ion is the thermodynamic driver.

Analytical Decision Tree

Figure 2: Quality Control decision matrix for validating synthetic success.

Applications in Drug Design[11][12]

The Fluorine Effect

The meta-fluorine substitution on the benzyl ring is not arbitrary. In medicinal chemistry, this modification serves two specific purposes:

-

Metabolic Blocking: It blocks the P450-mediated hydroxylation at the electron-rich benzyl position, extending the compound's half-life (

). -

Electronic Modulation: The electron-withdrawing nature of fluorine lowers the

of the pyrrolidine nitrogen slightly compared to the non-fluorinated benzyl analog, potentially improving membrane permeability (LogD).

Scaffold Utility

This molecule acts as a "privileged structure" in:

-

Histamine H3 Antagonists: The pyrrolidine ether/alcohol motif is common in H3 ligands.

-

Sigma Receptor Ligands: Benzyl-amines are classic pharmacophores for Sigma-1 receptors.

References

-

Sigma-Aldrich. (n.d.). 1-(3-Fluorobenzyl)pyrrolidin-3-ol Product Specification. Retrieved from

- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard protocol reference for STAB reduction).

-

PubChem. (2023). Compound Summary: 1-(3-Fluorobenzyl)pyrrolidin-3-ol.[2] Retrieved from

- Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Context for fluorine substitution effects).

Sources

- 1. (S)-1-Benzyl-3-pyrrolidinol | 101385-90-4 [chemicalbook.com]

- 2. 1-(3-Fluorobenzyl)pyrrolidin-3-ol | 1033012-62-2 [sigmaaldrich.com]

- 3. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 4. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

1-(3-Fluorobenzyl)pyrrolidin-3-ol: Technical Review & Operational Guide

Abstract

1-(3-Fluorobenzyl)pyrrolidin-3-ol (CAS: 1033012-62-2) represents a high-value pharmacophore in modern medicinal chemistry, serving as a critical building block in Fragment-Based Drug Discovery (FBDD). This guide analyzes the compound's utility as a privileged scaffold, detailing its synthesis via reductive amination, physicochemical profiling for blood-brain barrier (BBB) penetration, and its role in Structure-Activity Relationship (SAR) campaigns targeting GPCRs and ion channels.

Chemical Identity & Physicochemical Profiling[1][2][3][4]

This compound combines a polar, chiral pyrrolidine core with a lipophilic, metabolically robust fluorobenzyl moiety. The 3-position hydroxyl group provides a vector for further functionalization (ethers, carbamates, esters) or serves as a hydrogen bond donor/acceptor in protein-ligand interactions.

Structural Specifications

| Property | Value | biological Significance |

| CAS Number | 1033012-62-2 | Unique Identifier |

| Molecular Formula | C₁₁H₁₄FNO | -- |

| Molecular Weight | 195.23 g/mol | Ideal for FBDD (Rule of 3 compliant) |

| LogP (Predicted) | ~1.6 - 1.9 | Optimal lipophilicity for CNS penetration |

| pKa (Basic N) | ~9.2 | Predominantly protonated at physiological pH |

| TPSA | ~32 Ų | High membrane permeability prediction |

| Stereochemistry | Chiral (R/S) | Enantiomers often exhibit distinct pharmacological profiles |

The "Fluorine Effect" in Drug Design

The inclusion of the fluorine atom at the meta (3-) position of the benzyl ring is a deliberate medicinal chemistry tactic:

-

Metabolic Stability : Blocks P450-mediated oxidation at a susceptible site without imposing the steric bulk of a methyl or chloro group.

-

Electronic Modulation : The inductive electron-withdrawing nature of fluorine lowers the pKa of the pyrrolidine nitrogen slightly compared to the non-fluorinated benzyl analog, potentially altering bioavailability and receptor residence time.

-

Lipophilicity : Increases lipophilicity (LogD) moderately, enhancing BBB permeability.

Synthesis Methodologies

Two primary routes exist for synthesizing 1-(3-Fluorobenzyl)pyrrolidin-3-ol. The Reductive Amination route is preferred in pharmaceutical settings due to higher chemoselectivity and cleaner impurity profiles.

Route A: Reductive Amination (The "Gold Standard")

This method avoids the risk of quaternary ammonium salt formation (over-alkylation) common in direct alkylation.

-

Reagents : 3-Fluorobenzaldehyde, 3-Pyrrolidinol, Sodium Triacetoxyborohydride (STAB).

-

Solvent : Dichloroethane (DCE) or Dichloromethane (DCM).

-

Mechanism : Formation of an iminium ion intermediate followed by irreversible hydride reduction.

Route B: Nucleophilic Substitution (Sɴ2)

Used when aldehyde precursors are unstable or unavailable.

-

Reagents : 3-Fluorobenzyl bromide, 3-Pyrrolidinol, Potassium Carbonate (Base).

-

Solvent : Acetonitrile or DMF.

-

Risk : Requires careful stoichiometric control to prevent bis-alkylation.

Synthesis Workflow Diagram

The following diagram illustrates the decision logic and process flow for the preferred Reductive Amination route.

Caption: Step-by-step reductive amination protocol ensuring mono-alkylation and high yield.

Detailed Experimental Protocol

Objective : Synthesis of 1-(3-Fluorobenzyl)pyrrolidin-3-ol (10 mmol scale).

-

Preparation : In a 100 mL round-bottom flask, dissolve 3-pyrrolidinol (0.87 g, 10 mmol) and 3-fluorobenzaldehyde (1.24 g, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) (40 mL).

-

Imine Formation : Stir the mixture at room temperature for 30–60 minutes under nitrogen atmosphere. Note: Use of a drying agent like MgSO₄ is optional but can accelerate imine formation.

-

Reduction : Cool the solution slightly (0°C) and add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol) portion-wise over 10 minutes.

-

Expert Insight: STAB is preferred over NaBH₄ because it is less basic and reduces the imine selectively without reducing the aldehyde starting material, preventing benzyl alcohol byproducts.

-

-

Reaction : Allow the reaction to warm to room temperature and stir overnight (12–16 hours). Monitor by TLC (10% MeOH in DCM) or LC-MS.

-

Workup : Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases. Extract with DCM (3 x 30 mL).

-

Isolation : Dry combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification : Purify the crude oil via flash column chromatography (Silica gel; Gradient: 0–10% Methanol in DCM with 1% NH₄OH).

Medicinal Chemistry Applications & SAR

This scaffold is extensively used to probe the Histamine H3 receptor , Sigma receptors , and various Kinases .

Structure-Activity Relationship (SAR) Logic[1][2]

-

The Hydroxyl Handle (C3) :

-

Retention: H-bond donor for receptor binding pockets.

-

Inversion: Switching from (S) to (R) often drastically changes potency (e.g., in nAChR ligands).

-

Derivatization: Converted to ethers (O-benzyl) or carbamates to probe hydrophobic pockets.

-

-

The Benzyl Linker :

-

Fluorine Scan: Moving F from meta to para or ortho alters the electrostatic potential map of the aromatic ring, affecting pi-stacking interactions.

-

Pathway & Interaction Diagram

Caption: SAR map highlighting critical pharmacophoric points and their biological implications.

Analytical Characterization & Safety

Expected Analytical Data

-

¹H NMR (CDCl₃, 400 MHz) :

-

Aromatic protons: Multiplet δ 6.9–7.3 ppm (Characteristic of 3-substituted benzene).

-

Benzylic CH₂: Singlet (or AB system if chiral) ~δ 3.6 ppm.

-

Methine (CH-OH): Multiplet ~δ 4.3 ppm.

-

-

Mass Spectrometry (ESI+) :

-

[M+H]⁺ peak at m/z 196.1.

-

Safety & Handling

-

Hazards : The compound is an amine and likely a skin/eye irritant (H315, H319). The 3-fluorobenzyl precursors are lachrymators.

-

Storage : Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Hygroscopic.

References

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 2104595 (Related Structure). Available at: [Link]

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[1] (Standard protocol basis). Available at: [Link]

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. (Review on Fluorine utility). Available at: [Link]

Sources

Technical Whitepaper: Operational Handling and Safety Protocols for 1-(3-Fluorobenzyl)pyrrolidin-3-ol

Executive Summary & Chemical Profile[1]

1-(3-Fluorobenzyl)pyrrolidin-3-ol is a specialized heterocyclic building block frequently utilized in medicinal chemistry for the synthesis of G-protein coupled receptor (GPCR) ligands and kinase inhibitors. Its structure combines a polar pyrrolidine core with a lipophilic fluorinated benzyl moiety, a design often employed to modulate metabolic stability and blood-brain barrier permeability.

While valuable as an intermediate, this compound presents specific handling challenges derived from its secondary amine basicity and the potential for increased dermal absorption due to fluorination. This guide synthesizes operational protocols to ensure data integrity and personnel safety.

Physicochemical Characterization[2][3][4]

| Property | Specification | Context for Handling |

| CAS Number | 1033012-62-2 | Primary identifier for inventory/SDS. |

| Formula | C₁₁H₁₄FNO | |

| Molecular Weight | 195.24 g/mol | Calculation basis for stoichiometry. |

| Physical State | Viscous Liquid / Low-melting Solid | Likely to require warming for transfer; viscous nature complicates precise volumetric pipetting. |

| Basicity (Predicted) | pKa ~9.5 (Pyrrolidine N) | Corrosive/Irritant to mucous membranes; forms salts with atmospheric CO₂. |

| Solubility | DMSO, Methanol, DCM, Chloroform | Lipophilic enough for organic solvents; sparingly soluble in neutral water. |

Hazard Identification & Toxicological Assessment[1][2]

The "Fluorine Effect" on Toxicity

Unlike its non-fluorinated analog (1-benzylpyrrolidin-3-ol), the presence of the fluorine atom at the meta position of the benzyl ring increases the compound's lipophilicity (LogP).

-

Mechanism: Enhanced lipophilicity facilitates passive transport across the stratum corneum (outer skin layer).

-

Risk Implication: Standard dermal exposure limits for benzylamine derivatives should be treated as conservative estimates. Assume higher skin permeability for this fluorinated analog.

GHS Classification & Signal Words

-

Signal Word: WARNING

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[2]

-

H302 (Inferred): Harmful if swallowed (based on pyrrolidine SAR data).

Stability, Storage, and Degradation Pathways

The pyrrolidine nitrogen is a nucleophilic center prone to oxidation and reaction with atmospheric electrophiles. Improper storage leads to impurity profiles that can confound biological assay data (e.g., false positives in enzyme inhibition studies due to N-oxide interference).

Degradation Mechanisms

-

Carbamate Formation: The basic nitrogen reacts with atmospheric CO₂ to form carbamate salts, often observed as a white crust forming on the rim of the bottle.

-

N-Oxidation: Prolonged exposure to air, especially in the presence of light, can lead to the formation of the N-oxide derivative.

Storage Protocol (The "Golden Standard")

-

Atmosphere: Store under Argon or Nitrogen.

-

Temperature: 2–8°C (Refrigerator).

-

Container: Amber glass (light protection) with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or shrink bands over the cap.

Visualization: Degradation Logic

The following diagram illustrates the chemical fate of the molecule if mishandled, highlighting the causality between environmental exposure and sample impurity.

Figure 1: Environmental degradation pathways. Note that carbamate formation is reversible via acid extraction, whereas N-oxidation is generally irreversible.

Operational Handling Protocols

Engineering Controls

-

Primary Containment: All transfers must occur within a certified chemical fume hood with a face velocity of 80–100 fpm.

-

Weighing: If the substance is a liquid/oil, weigh by difference using a syringe or closed vial to minimize vapor release. Do not weigh in open boats on a benchtop balance.

Personal Protective Equipment (PPE) Matrix

-

Gloves: Nitrile (0.11 mm) is sufficient for splash protection. For prolonged immersion or cleanup, use Laminate film (Silver Shield) due to the penetrating nature of fluorinated amines.

-

Respiratory: If fume hood is unavailable (not recommended), a half-mask respirator with ABEK (Organic Vapor/Base) cartridges is required.

Protocol: Safe Aliquoting & Transfer

Objective: Transfer 500 mg for a reaction without introducing water or air.

-

Equilibration: Allow the refrigerated stock bottle to warm to room temperature before opening. Opening a cold bottle condenses atmospheric moisture inside, accelerating degradation.

-

Purge: Flush the headspace of the stock bottle with a gentle stream of Argon before recapping.

-

Syringe Technique: Use a glass syringe with a wide-bore needle (18G) if the liquid is viscous. Avoid plastic syringes if storing the aliquot for >1 hour, as amines can leach plasticizers.

Emergency Response & Spill Management

Spill Cleanup Workflow

Because the molecule is basic, standard solvent cleanup can spread the contamination. A neutralization approach is safer and more effective.

Figure 2: Step-by-step spill response. Neutralization is critical to suppress volatile amine vapors.

First Aid Measures

-

Eye Contact: Immediate irrigation is critical. The basic nature of the amine can cause saponification of corneal tissues (liquefaction necrosis). Flush for minimum 15 minutes .

-

Skin Contact: Wash with soap and copious water.[3][4] Do not use ethanol or DMSO, as these solvents may enhance the transdermal absorption of the fluorinated compound.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2733874, (3S)-pyrrolidin-3-ol. (Used as SAR analog for pyrrolidine core properties). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Benzylamine derivatives. (Toxicological read-across for fluorinated benzylamines). Retrieved from [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyrrolidine. (Flammability and health hazard baseline). Retrieved from [Link]

Sources

Part 1: Executive Summary & Compound Identity

[1][2]

1-(3-Fluorobenzyl)pyrrolidin-3-ol (CAS: 1033012-62-2 ) is a functionalized pyrrolidine derivative frequently utilized as a chiral building block in the synthesis of pharmaceutical intermediates.[1][2] Its structure features a secondary alcohol and a tertiary amine, modulated by a lipophilic 3-fluorobenzyl moiety.[1][2]

This guide provides a comprehensive analysis of its solubility behavior, driven by its physicochemical properties (pKa, LogP), and details field-proven protocols for experimental verification.[1][2] The presence of the fluorine atom on the benzyl ring introduces specific solubility nuances—increasing lipophilicity relative to the non-fluorinated parent while altering the basicity of the pyrrolidine nitrogen.[1][2]

Chemical Identity Table

| Property | Detail |

| Chemical Name | 1-(3-Fluorobenzyl)pyrrolidin-3-ol |

| CAS Number | 1033012-62-2 |

| Molecular Formula | C₁₁H₁₄FNO |

| Molecular Weight | 195.23 g/mol |

| Physical State | Viscous Liquid / Low-melting Solid (Enantiomer dependent) |

| Core Functionality | Chiral synthon, Amine base, Hydrogen bond donor/acceptor |

Part 2: Physicochemical Profile & Solubility Drivers

Understanding the solubility of this compound requires analyzing the competition between its polar domain (pyrrolidine nitrogen, hydroxyl group) and its lipophilic domain (fluorobenzyl ring).[1][2]

Calculated & Analog-Derived Properties

Data derived from structural analogs (e.g., 1-Benzyl-3-pyrrolidinol) and QSAR modeling.[1][2]

| Property | Value (Est.) | Impact on Solubility |

| LogP (Octanol/Water) | 1.5 – 1.7 | Moderate lipophilicity.[1][2] Indicates good solubility in organic solvents (DMSO, DCM) but limited thermodynamic solubility in neutral water.[1][2] |

| pKa (Basic) | 9.0 – 9.3 | The tertiary amine is basic.[1][2] At pH < 7 , the molecule becomes protonated (cationic), drastically increasing aqueous solubility (>50 mg/mL).[1][2] |

| pKa (Acidic) | > 15 | The secondary alcohol is not ionizable under physiological conditions.[1][2] |

| Polar Surface Area (PSA) | ~32 Ų | Suggests good membrane permeability; supports solubility in polar organic solvents like ethanol.[1][2] |

The "Fluorine Effect"

The addition of the fluorine atom at the meta position of the benzyl ring exerts an electron-withdrawing inductive effect (-I).[1][2]

-

Reduced Basicity: It slightly lowers the pKa of the pyrrolidine nitrogen compared to the non-fluorinated parent (1-benzyl-3-pyrrolidinol, pKa ~9.5), making the free base slightly easier to generate at lower pH.[1][2]

-

Increased Lipophilicity: Fluorine increases the LogP by approximately 0.2–0.3 units, marginally reducing intrinsic water solubility (

).[1][2]

Part 3: Solubility Data & Solvent Compatibility

Note: Values below are expert estimates based on structural class behavior (N-benzyl pyrrolidines). Experimental validation using the protocols in Part 4 is recommended for GLP studies.

Aqueous Solubility Profile

| Medium | pH Condition | Solubility Classification | Estimated Conc. |

| Water (Neutral) | pH 7.0 | Slightly Soluble | 1 – 5 mg/mL |

| 0.1 M HCl | pH 1.0 | Highly Soluble | > 50 mg/mL |

| PBS Buffer | pH 7.4 | Slightly Soluble | 1 – 3 mg/mL |

| Carbonate Buffer | pH 10.0 | Insoluble / Oiling Out | < 0.5 mg/mL |

Critical Insight: This compound exhibits pH-dependent solubility .[1][2] It behaves as a cationic surfactant at low pH.[1][2] In neutral/basic environments, it may separate as an oil ("oiling out") rather than precipitating as a solid, complicating accurate measurement.[1][2]

Organic Solvent Compatibility

| Solvent | Solubility Rating | Application |

| DMSO | Soluble (>100 mM) | Primary stock solution for bioassays.[1][2] |

| Ethanol | Soluble (>50 mM) | Formulation co-solvent.[1][2] |

| Dichloromethane | Soluble | Extraction / Purification.[1][2] |

| Acetonitrile | Soluble | HPLC Mobile Phase.[1][2] |

| Hexane/Heptane | Sparingly Soluble | Used to precipitate impurities or crystallize.[1][2] |

Part 4: Visualizing the Physicochemical Relationships

The following diagram illustrates how the structural features of 1-(3-Fluorobenzyl)pyrrolidin-3-ol dictate its solubility in different environments.

Caption: Structural dissection of solubility drivers showing the pH-dependent switch between lipophilic (organic soluble) and hydrophilic (aqueous soluble) states.[1][2]

Part 5: Experimental Protocols for Solubility Determination

Protocol A: Kinetic Solubility (High-Throughput)

Use this for rapid screening of stock solutions (e.g., for biological assays).[1][2]

-

Preparation: Prepare a 10 mM stock solution in 100% DMSO.

-

Spike: Add 5 µL of stock into 195 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).

-

Incubation: Shake at 500 rpm for 2 hours at 25°C.

-

Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates/droplets.

-

Quantification: Analyze filtrate via LC-MS/MS or UV-Vis (254 nm).

-

Calculation:

.[1][2]

Protocol B: Thermodynamic Solubility (Shake-Flask)

Use this for formulation development and definitive data.

-

Saturation: Add excess compound (~10 mg) to 1 mL of buffer (pH 1.2, 7.4, and 10.0) in glass vials.

-

Equilibration: Stir vigorously for 24 hours at 25°C.

-

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.

-

Analysis: Dilute the supernatant with Acetonitrile (to ensure complete dissolution) and analyze via HPLC.

Part 6: Formulation & Handling Strategy

Storage & Stability

-

Hygroscopicity: The pyrrolidine amine can absorb atmospheric moisture and CO₂ (forming carbamates).[1][2]

-

Recommendation: Store under Argon/Nitrogen at -20°C.

-

Container: Amber glass vials (fluorinated compounds can be light-sensitive over long periods).[1][2]

Dissolution for Assays

To ensure consistent data in biological assays:

-

Dissolve the solid/oil in 100% DMSO to create a clear stock (e.g., 20 mM).

-

Sonicate for 5 minutes to ensure homogeneity.

-

Dilute into aqueous media slowly with vortexing.

-

Limit final concentration in neutral media to <100 µM to prevent micro-emulsion formation.

References

-

National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 643472, 1-Benzyl-3-pyrrolidinol. Retrieved February 7, 2026, from [Link][1][2]

-

Avdeef, A. (2012).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (General reference for solubility protocols).

A Spectroscopic Guide to 1-(3-Fluorobenzyl)pyrrolidin-3-ol: In-Depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of the synthetic compound 1-(3-Fluorobenzyl)pyrrolidin-3-ol. Designed for researchers, scientists, and professionals in the field of drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The pyrrolidine scaffold is a significant motif in medicinal chemistry, and understanding the structural nuances of its derivatives is paramount for the design and synthesis of novel therapeutic agents. This guide offers a foundational spectroscopic dataset, intended to aid in the identification, characterization, and quality control of this compound.

Introduction to 1-(3-Fluorobenzyl)pyrrolidin-3-ol

1-(3-Fluorobenzyl)pyrrolidin-3-ol is a derivative of pyrrolidin-3-ol, featuring a 3-fluorobenzyl group attached to the nitrogen atom. The incorporation of a fluorine atom into the benzyl moiety can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The pyrrolidin-3-ol core provides a chiral center and a hydroxyl group, offering opportunities for further functionalization and stereospecific interactions with biological targets. Given the prevalence of substituted pyrrolidines in a wide range of biologically active molecules, a thorough understanding of their spectroscopic properties is essential for synthetic chemists and pharmacologists.

A plausible synthetic route to 1-(3-Fluorobenzyl)pyrrolidin-3-ol involves the N-alkylation of pyrrolidin-3-ol with 3-fluorobenzyl bromide or a similar electrophilic reagent. This reaction is a common and effective method for the synthesis of N-substituted pyrrolidines.

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The predicted IR spectrum of 1-(3-Fluorobenzyl)pyrrolidin-3-ol will show characteristic absorption bands for the O-H, C-H, C-N, and C-F bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3600-3200 | Broad, Strong |

| Aromatic C-H stretch | 3100-3000 | Medium |

| Aliphatic C-H stretch | 3000-2850 | Medium |

| C=C stretch (aromatic) | 1600-1450 | Medium |

| C-N stretch (amine) | 1250-1020 | Medium |

| C-O stretch (alcohol) | 1260-1000 | Strong |

| C-F stretch | 1250-1000 | Strong |

Disclaimer: These are predicted values and may differ from experimental results.

Interpretation:

-

O-H Stretch (3600-3200 cm⁻¹): A broad and strong absorption band in this region is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

-

C-H Stretches (3100-2850 cm⁻¹): The aromatic C-H stretches will appear at slightly higher wavenumbers (>3000 cm⁻¹) than the aliphatic C-H stretches (<3000 cm⁻¹).

-

C=C Stretch (1600-1450 cm⁻¹): These absorptions are characteristic of the aromatic ring.

-

C-N and C-O Stretches (1260-1020 cm⁻¹): The stretching vibrations of the C-N and C-O bonds will appear in this region.

-

C-F Stretch (1250-1000 cm⁻¹): A strong absorption band in this region is indicative of the carbon-fluorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification.

Predicted Fragmentation Pattern:

Under electron ionization (EI), 1-(3-Fluorobenzyl)pyrrolidin-3-ol is expected to undergo several characteristic fragmentation pathways.

-

Molecular Ion (M⁺): The molecular ion peak at m/z = 195 is expected, corresponding to the molecular weight of the compound.

-

Loss of a Fluorobenzyl Radical: A common fragmentation for N-benzyl compounds is the cleavage of the benzylic C-N bond, leading to the formation of a stable fluorobenzyl radical and a pyrrolidin-3-ol cation at m/z = 88.

-

Formation of the Fluorotropylium Ion: The fluorobenzyl cation (m/z = 109) can rearrange to the more stable fluorotropylium ion, which is a common feature in the mass spectra of benzyl-containing compounds.

-

Alpha-Cleavage of the Pyrrolidine Ring: Cleavage of the C-C bond adjacent to the nitrogen atom in the pyrrolidine ring is another likely fragmentation pathway.

-

Loss of Water: Dehydration of the molecular ion can lead to a peak at m/z = 177 (M-18).

Caption: Proposed major fragmentation pathways for 1-(3-Fluorobenzyl)pyrrolidin-3-ol in EI-MS.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 1-(3-Fluorobenzyl)pyrrolidin-3-ol in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. [1]2. Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Data Acquisition: Tune and shim the instrument to optimize the magnetic field homogeneity. Acquire ¹H and ¹³C{¹H} spectra using standard pulse sequences.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Data Analysis: Integrate the ¹H signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions. [2]2. Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring good contact.

-

Data Acquisition: Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule using a correlation table. [3]

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of 1-(3-Fluorobenzyl)pyrrolidin-3-ol in a volatile organic solvent (e.g., dichloromethane, methanol).

-

Instrument Setup: Set the appropriate GC parameters (injector temperature, oven temperature program, column type) and MS parameters (ionization mode - typically Electron Ionization at 70 eV, mass range). [4]3. Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC.

-

Data Acquisition: The GC will separate the components of the sample, and the MS will record the mass spectrum of the eluting compounds.

-

Data Analysis: Analyze the chromatogram to determine the retention time of the compound. Interpret the mass spectrum by identifying the molecular ion peak and the major fragment ions to confirm the structure of the compound.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic profile of 1-(3-Fluorobenzyl)pyrrolidin-3-ol. The presented NMR, IR, and MS data, along with their interpretations, offer a valuable resource for scientists working with this compound. The inclusion of generalized experimental protocols provides a practical framework for obtaining and analyzing spectroscopic data. As with any predictive data, experimental verification is crucial, and this guide is intended to serve as a robust starting point for such investigations.

References

- Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(33), 11098-11108.

- ChemRxiv. (2023). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.

- ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.

- PubMed. (2015). Preparation of optically-active 3-pyrrolidinol and its derivatives from 1-benzoylpyrrolidinol by hydroxylation with Aspergillus sp.

- Google Patents. (2007). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

- Imperial College London. (2021). Standard Operating Procedure (SOP)

- ChemRxiv. (2020). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology.

- Bruker. (2020).

- Go up. (2023).

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.

- Department of Forensic Sciences. (2022). FCS09-SOP for Operating and Maintaining GC-MS and GC-FID Instruments.

- Google Patents. (2024). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).

- Wikipedia. (n.d.).

- PubMed. (2007). Fragmentation mechanisms of protonated benzylamines.

- Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table.

- The University of Melbourne. (n.d.).

- Scribd. (n.d.).

- RIT. (2019).

- The University of Melbourne. (n.d.).

- UTHSCSA. (n.d.).

- PubMed. (2010).

- PubMed. (2004).

- ResearchGate. (2012). Gas-Phase Chemistry of Benzyl Cations in Dissociation of N-Benzylammonium and N-Benzyliminium Ions Studied by Mass Spectrometry.

- MassBank. (2016). Benzylamine.

- YouTube. (2017). How to predict the 13C NMR spectrum of a compound.

- Mestrelab Resources. (2010). Starting Guide to NMRPredict Desktop.

- Semantic Scholar. (2022).

- YouTube. (2022). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry.

- ChemEurope. (n.d.).

- Scribd. (n.d.).

- Chemistry LibreTexts. (n.d.). Table of Characteristic IR Absorptions.

Sources

ADMET Prediction Profile: 1-(3-Fluorobenzyl)pyrrolidin-3-ol

This technical guide provides an in-depth ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction profile for 1-(3-Fluorobenzyl)pyrrolidin-3-ol .[1] It is structured to serve as a strategic roadmap for medicinal chemists and DMPK scientists evaluating this scaffold as a lead fragment or chemical building block.

Technical Guide & Strategic Analysis [1][2]

Executive Summary & Compound Architecture

1-(3-Fluorobenzyl)pyrrolidin-3-ol represents a "privileged scaffold" in medicinal chemistry—a low molecular weight, polar fragment often utilized to target GPCRs and kinases.[1][2] Its architecture combines a polar pyrrolidine core with a lipophilic, metabolically modulated fluorobenzyl tail.[1]

The 3-fluoro substitution is not merely decorative; it serves a critical bioisosteric function, modulating the pKa of the tertiary amine via inductive effects (

Physicochemical Snapshot (Predicted)

| Property | Value (Est.) | Strategic Implication |

| Molecular Weight | 195.24 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD).[1] |

| LogP (Octanol/Water) | 1.6 ± 0.3 | Optimal lipophilicity for oral bioavailability; low risk of phospholipidosis.[1] |

| LogD (pH 7.4) | ~0.8 – 1.1 | Significant ionization at physiological pH; good solubility but moderate passive permeability.[1] |

| pKa (Basic Amine) | 8.8 ± 0.5 | The fluorine atom lowers pKa slightly vs. benzylamine (~9.3), improving neutral fraction at pH 7.4. |

| TPSA | ~43 Ų | High probability of BBB penetration (< 90 Ų).[1][2] |

Absorption & Distribution: The Permeability-Solubility Interplay

The primary challenge for this compound is balancing its high aqueous solubility with sufficient passive permeability to cross the intestinal epithelium and the Blood-Brain Barrier (BBB).[1]

Solubility Profile

Due to the ionizable tertiary amine and the secondary alcohol, this compound is predicted to have high aqueous solubility (> 5 mg/mL) in acidic media (Simulated Gastric Fluid). At intestinal pH (6.5–7.5), solubility will remain adequate for a Class 1 (BCS) designation due to its low molecular weight.[1]

Permeability & BBB Penetration[1][2]

-

Intestinal Absorption: Predicted to be High .[1] The small molecular size (MW < 200) allows it to utilize paracellular transport mechanisms, complementing transcellular passive diffusion.

-

BBB Penetration: The compound falls within the "Golden Triangle" for CNS penetration.

Plasma Protein Binding (PPB)

Predicted PPB is Low to Moderate (< 80%) .[1] The lack of extensive lipophilic domains suggests the free fraction (

Metabolic Stability: Reaction Phenotyping

The metabolic fate of 1-(3-Fluorobenzyl)pyrrolidin-3-ol is dictated by the accessibility of the nitrogen lone pair and the electron-deficient nature of the fluorophenyl ring.[1]

Primary Metabolic Pathways[1]

-

N-Dealkylation (Major Liability): The benzylic carbon is prone to oxidation by CYP450s (likely CYP2D6 or CYP3A4), leading to carbinolamine formation and subsequent cleavage into 3-fluorobenzaldehyde and pyrrolidin-3-ol.[1]

-

Aromatic Hydroxylation (Minor): The 3-fluoro group deactivates the ring.[1] However, oxidation at the para (6-position relative to alkyl) or para (4-position) is still possible but slower than in non-fluorinated analogs.[1]

-

Phase II Conjugation: The secondary hydroxyl group (-OH) is a direct handle for Glucuronidation (UGT) or Sulfation (SULT) , potentially leading to rapid renal clearance.[1]

Visualization of Metabolic Pathways

The following diagram illustrates the predicted metabolic tree, highlighting the "Soft Spots" for modification.

Caption: Predicted metabolic tree showing N-dealkylation as the primary clearance vector and Phase II conjugation as a secondary route.

Toxicity & Safety Assessment

hERG Inhibition Potential[2][3][4]

-

Risk: Low to Moderate .[1]

-

Mechanism: While tertiary amines with benzyl linkers are a structural alert for hERG channel binding (trapping in the pore), the low lipophilicity (LogP ~1.6) and small size of this fragment mitigate the risk compared to classic hERG blockers (often LogP > 3).[1]

Genotoxicity (Ames)[1]

-

Rationale: The 3-fluorobenzyl moiety is generally stable and does not form reactive nitrenium ions typical of mutagenic anilines.[1] However, the aldehyde metabolite (3-fluorobenzaldehyde) should be monitored for Schiff base formation with DNA, though rapid oxidation to 3-fluorobenzoic acid usually detoxifies it.[1]

Experimental Validation Protocols

To validate the in silico predictions above, the following standardized protocols are recommended. These are designed to be self-validating with internal controls.[1]

Protocol A: Kinetic Solubility (High Throughput)

-

Objective: Determine aqueous solubility at pH 7.4.

-

Method: Nephelometry or UV-Vis saturation.[1]

-

Stock Prep: Prepare a 10 mM stock solution of the compound in DMSO.

-

Dilution: Spike stock into Phosphate Buffered Saline (PBS, pH 7.4) to final concentrations of 1, 10, 50, 100, and 200 µM (final DMSO < 1%).

-

Incubation: Shake for 2 hours at room temperature.

-

Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

-

Analysis: Measure UV absorbance at

(determined from stock) or quantify via LC-MS/MS. -

Calculation:

.[1]-

Control: Use Nicardipine (low solubility) and Caffeine (high solubility) as benchmarks.[1]

-

Protocol B: Microsomal Stability Assay (Metabolic Clearance)[1]

-

Objective: Calculate Intrinsic Clearance (

) and identify major metabolites. -

System: Pooled Human Liver Microsomes (HLM).[1]

-

Reaction Mix: 0.5 mg/mL microsomal protein in 100 mM Potassium Phosphate buffer (pH 7.4).

-

Substrate: Add test compound to 1 µM final concentration (prevents enzyme saturation).

-

Initiation: Pre-incubate at 37°C for 5 min, then add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

-

Sampling: Aliquot 50 µL at

min. -

Quenching: Add to 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor parent depletion and scan for +16 Da (Hydroxylation), +176 Da (Glucuronidation), and -108 Da (N-dealkylation loss of benzyl).[1]

-

Calculation: Plot

vs. time. The slope

Integrated Workflow: From Prediction to Hit

The following Graphviz diagram outlines the decision logic for advancing this compound in a drug discovery cascade.

Caption: Strategic ADMET funnel. Failure at the Metabolic stage triggers structural redesign (e.g., blocking the para-position).

References

-

Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][4] Advanced Drug Delivery Reviews.

-

Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard reference for Solubility/Stability protocols).

-

Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] (Mechanistic insight on Fluorine metabolic blocking).

-

Gleeson, M. P. (2008).[1] Generation of a set of simple, interpretable ADMET rules of thumb. Journal of Medicinal Chemistry.

-

PubChem Compound Summary. (2023). 1-(3-Fluorobenzyl)pyrrolidin-3-ol.[1] National Center for Biotechnology Information.[1]

Sources

- 1. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrrolidin-3-one | C4H7NO | CID 233208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. admetSAR3.0: a comprehensive platform for exploration, prediction and optimization of chemical ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Strategic Role of Fluorination in Pyrrolidine Scaffolds for Enhanced Biological Activity

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its three-dimensional structure and hydrogen bonding capabilities make it an ideal framework for interacting with biological targets.[1] The strategic incorporation of fluorine into this scaffold has emerged as a powerful tool for modulating molecular properties to enhance therapeutic potential. This guide explores the profound impact of fluorination on the biological activity of pyrrolidine derivatives, delving into the underlying physicochemical principles, synthesis strategies, and applications across various therapeutic areas. We provide field-proven insights into experimental design, detailed protocols for core assays, and a forward-looking perspective on this dynamic area of drug discovery.

The Fluorine Advantage: Modulating Molecular Properties for Biological Success

The introduction of fluorine into a pyrrolidine ring is not merely an atomic substitution; it is a strategic decision that leverages fluorine's unique properties to overcome common drug development hurdles.[3] Approximately 20-25% of all commercial pharmaceuticals contain fluorine, a testament to its utility.[4][5] The rationale behind this strategy is rooted in several key physicochemical modifications.

1.1. Control of Basicity (pKa) and Hydrogen Bonding

Fluorine's high electronegativity exerts a powerful inductive electron-withdrawing effect. When placed on the pyrrolidine ring, it significantly lowers the basicity (pKa) of the ring nitrogen. This modulation is critical, as excessive basicity can lead to off-target effects, such as hERG potassium channel inhibition, and poor pharmacokinetic profiles.[1] By fine-tuning the pKa, medicinal chemists can optimize the ionization state of the molecule at physiological pH, enhancing its interaction with the target protein while minimizing undesirable properties.

1.2. Conformational Control and Pre-organization

The pyrrolidine ring is not planar and exists in various "puckered" conformations, often described as Cγ-exo and Cγ-endo envelopes.[2] The energy barrier between these conformations is low. Fluorination can "lock" the ring into a specific pucker due to stereoelectronic interactions, a phenomenon known as the gauche effect.[6] For instance, trans-4-fluoroproline favors the Cγ-exo pucker, while cis-4-fluoroproline prefers the Cγ-endo conformation.[2] This conformational rigidity pre-organizes the molecule into a bioactive conformation for binding to its target, reducing the entropic penalty of binding and often leading to a significant increase in potency.[6][7]

1.3. Metabolic Stability

The carbon-fluorine (C-F) bond is exceptionally strong and stable, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[8] Introducing fluorine at a metabolically vulnerable position on the pyrrolidine scaffold can block this degradation pathway, thereby increasing the drug's half-life and systemic exposure.[3] This enhanced stability is a key reason for the prevalence of fluorinated compounds in modern pharmaceuticals.[4]

1.4. Lipophilicity and Membrane Permeability

Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.[3][8] This is particularly important for drugs targeting the central nervous system (CNS).[3] The trifluoromethyl (CF₃) group, for example, is significantly more lipophilic than a methyl group and can dramatically improve a drug's absorption and distribution profile.[8]

Diagram: The Multifaceted Impact of Fluorination

The following diagram illustrates the causal relationships between the introduction of fluorine and the resulting improvements in drug-like properties.

Caption: General workflow for the synthesis of a 3-fluoropyrrolidine.

Therapeutic Applications and Mechanisms of Action

Fluorinated pyrrolidine derivatives have shown significant promise in a wide range of therapeutic areas, including metabolic diseases, cancer, and infectious diseases. [2][9][10]

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors for Type 2 Diabetes

DPP-IV is a key enzyme in glucose metabolism that inactivates incretin hormones like GLP-1. Inhibiting DPP-IV prolongs the action of these hormones, leading to improved glycemic control. Several approved anti-diabetic drugs, such as Vildagliptin and Saxagliptin, feature a pyrrolidine core. [11]Fluorination of the pyrrolidine ring has been explored to enhance potency and pharmacokinetic properties.

Studies have shown that cyclohexylglycine amides of fluorinated pyrrolidines display unexpectedly strong activity against DPP-IV. [12]The introduction of fluorine, particularly in a cis-3,4-difluoro configuration, can significantly improve inhibitory potency. [12]

| Compound Class | Example Substituent | DPP-IV Inhibition (IC₅₀) | Reference |

|---|---|---|---|

| Non-fluorinated Pyrrolidine Amide | H | > 1000 nM | [12] |

| cis-3,4-Difluoropyrrolidine Amide | F | 16 nM | [12] |

| Tetrafluoropyrrolidine Amide | F | 19 nM | [12]|